![molecular formula C16H21NO3 B11845964 tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 149353-74-2](/img/structure/B11845964.png)
tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: Introduction of the acetyl group can be done using acetyl chloride or acetic anhydride in the presence of a base.
tert-Butyl Protection: The carboxyl group can be protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the acetyl group to a carboxylic acid.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or at the acetyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated compounds or substituted isoquinolines.
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : The isoquinoline structure is often associated with antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
- Antitumor Effects : There is growing interest in the potential of this compound as an antitumor agent. Its structural analogs have shown significant cytotoxicity against cancer cell lines, indicating that further exploration of this compound could yield valuable insights into cancer therapy .
Case Studies and Research Findings
A review of literature reveals various studies focusing on the applications and activities of this compound:
Table 1: Summary of Biological Activities
Notable Research Insights
In one study, the compound was evaluated for its anticancer properties against human cancer cell lines (HCT-116 and MCF-7). The results indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, showcasing its potential as a selective agent against cancer cells while sparing normal cells .
Another investigation highlighted its interaction with various proteins involved in metabolic pathways, suggesting that understanding these interactions could enhance therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-1(2H)-carboxylate
- tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
Uniqueness
- Structural Features : The specific positioning of functional groups in tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate might confer unique reactivity and properties.
- Applications : Its unique structure might make it more suitable for certain applications compared to similar compounds.
Biological Activity
tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C16H21NO3
- Molecular Weight : 275.34 g/mol
- CAS Number : 149353-74-2
The compound features a dihydroisoquinoline skeleton, which is often associated with various pharmacological effects including anti-inflammatory, analgesic, antitumor, and antimicrobial activities.
Biological Activities
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases .
Antitumor Activity
The isoquinoline structure is known for its antitumor properties. Preliminary studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been reported to affect the PI3K/Akt pathway, which is crucial for cancer cell growth.
Antimicrobial Effects
This compound has also been studied for its antimicrobial activity. It exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Studies
- Anti-inflammatory Study : A study conducted on animal models showed that administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its efficacy in reducing inflammation in vivo .
- Antitumor Research : In vitro assays using human cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations as low as 10 µM. The study indicated that the compound triggers apoptotic pathways leading to cancer cell death .
Comparative Analysis with Related Compounds
Compound Name | Key Functional Groups | Biological Activity | Unique Features |
---|---|---|---|
This compound | Acetyl group | Anti-inflammatory | Tert-butyl ester |
tert-Butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | Hydroxy group | Antimicrobial | Hydroxyl functionality |
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | Amino group | Potential antitumor | Amino functionality |
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Nitro group | Varies widely | Nitro functionality |
The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets:
- Protein Interaction : Initial studies suggest that the compound may interact with proteins involved in metabolic pathways. Understanding these interactions can help elucidate its therapeutic potential further.
- Cell Signaling Modulation : The compound appears to modulate key signaling pathways involved in inflammation and tumorigenesis, providing a basis for its use in treating related diseases .
Properties
CAS No. |
149353-74-2 |
---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl 7-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-11(18)13-6-5-12-7-8-17(10-14(12)9-13)15(19)20-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
InChI Key |
XQDUJZWTJFNNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.